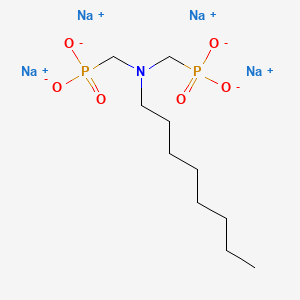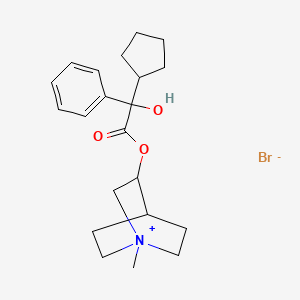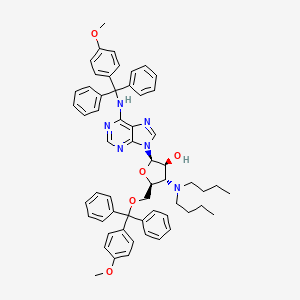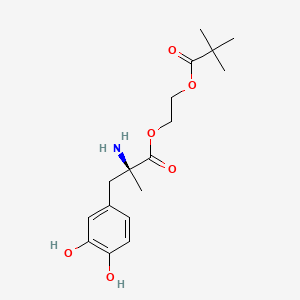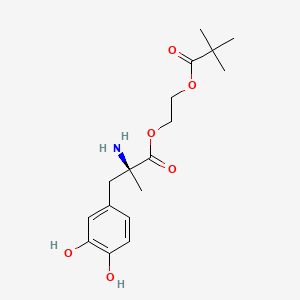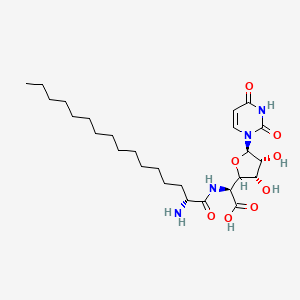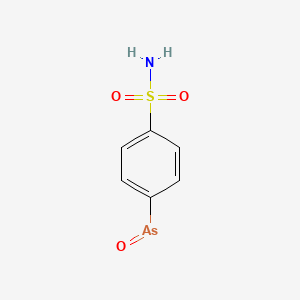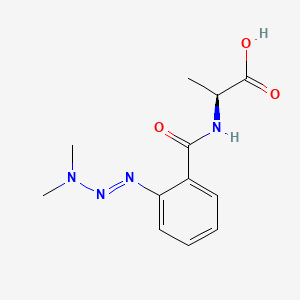
5-(Acetylamino)-4-hydroxy-3-((4-((4-sulfoanilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 45214 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of NSC 45214 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The initial reaction products are then transformed into intermediates through processes such as oxidation or reduction.
Final Synthesis: The intermediates are further reacted under controlled conditions to produce NSC 45214.
Industrial production methods for NSC 45214 are designed to maximize yield and purity. These methods often involve large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
NSC 45214 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 45214 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 45214 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Medicine: NSC 45214 is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It finds applications in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which NSC 45214 exerts its effects involves interactions at the molecular level. It targets specific pathways and molecular structures, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, but generally, it involves binding to specific proteins or enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
NSC 45214 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research, it shares some structural similarities with NSC 45214 but differs in its specific applications and effects.
NSC 181339-01: Another compound used in drug development, it has distinct properties that make it suitable for different types of research.
The uniqueness of NSC 45214 lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile tool in various scientific fields.
Propriétés
Numéro CAS |
7248-34-2 |
|---|---|
Formule moléculaire |
C25H20N4O12S3 |
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
5-acetamido-4-hydroxy-3-[[4-[(4-sulfophenyl)carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C25H20N4O12S3/c1-13(30)26-20-12-19(43(36,37)38)10-15-11-21(44(39,40)41)23(24(31)22(15)20)29-28-17-4-2-14(3-5-17)25(32)27-16-6-8-18(9-7-16)42(33,34)35/h2-12,31H,1H3,(H,26,30)(H,27,32)(H,33,34,35)(H,36,37,38)(H,39,40,41) |
Clé InChI |
KZIQIRYGVUPTBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


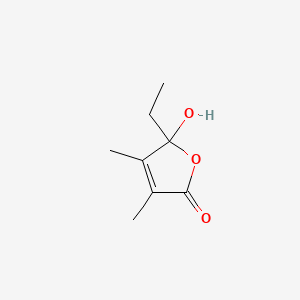

![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
